BD140 [for Albumin binding assay]
Vue d'ensemble
Description
Applications De Recherche Scientifique
BD140 is extensively used in scientific research for its ability to bind specifically to human serum albumin at drug binding site 2. This makes it a valuable tool in pharmacokinetics and drug discovery research. It is used to:
- Investigate drug-protein interactions
- Study the pharmacokinetics of new drugs
- Develop new fluorescent probes for biological assays .
Mécanisme D'action
Target of Action
BD140 is a novel fluorescent probe developed by Chang et al . The primary target of BD140 is Human Serum Albumin (HSA), specifically the drug binding site 2 . HSA is known to interact with various compounds like fatty acids, proteins, and low molecular weight drugs . It has two main drug binding sites in its molecule, drug site 1 and drug site 2 . BD140 specifically binds to drug binding site 2 .
Mode of Action
BD140 interacts with HSA by binding to its drug binding site 2 . This interaction allows BD140 to serve as a useful tool to check whether drugs bind to HSA drug binding site 2 . The binding of BD140 to HSA can influence the pharmacokinetics of drugs that also bind to the same site .
Biochemical Pathways
The biochemical pathways affected by BD140 are primarily related to the binding of drugs to HSA. By binding to drug binding site 2 of HSA, BD140 can influence the interaction of other drugs with HSA . This can affect the pharmacokinetics of these drugs and their downstream effects .
Pharmacokinetics
The pharmacokinetics of BD140 and its impact on bioavailability are closely tied to its interaction with HSA. The binding of BD140 to HSA can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs that also bind to HSA . This can affect the bioavailability of these drugs .
Result of Action
The result of BD140’s action is the ability to check whether drugs bind to HSA drug binding site 2 . By binding to this site, BD140 can influence the interaction of other drugs with HSA . This can provide valuable information about the pharmacokinetics of these drugs .
Action Environment
The action of BD140 can be influenced by various environmental factors. For example, the presence of other drugs that also bind to HSA can affect the binding of BD140 to HSA . Additionally, factors such as pH and temperature can potentially influence the interaction of BD140 with HSA .
Safety and Hazards
Orientations Futures
The development of high-throughput assays for profiling drug plasma binding is an area of active research . Fluorescent probe displacement assays, like the one involving BD140, are highly flexible and amenable to high-throughput screening . They can easily scale up to handle large compound libraries . Other technologies, such as microscale thermophoresis and quantitative structure-activity relationship modeling, are gaining popularity as alternative techniques for drug plasma protein binding characterization .
Analyse Biochimique
Biochemical Properties
BD140 interacts with HSA, a major protein in the human blood plasma. The binding of BD140 to HSA is not significantly inhibited by drugs that bind to HSA drug binding site 1 . Its binding to HSA is inhibited by drugs that bind to HSA drug binding site 2 .
Molecular Mechanism
BD140 exerts its effects at the molecular level through its binding interactions with HSA. It is believed to bind to HSA drug binding site 2 , potentially leading to changes in gene expression, enzyme inhibition or activation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BD140 involves the incorporation of boron into an indacene framework, resulting in a highly fluorescent compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical literature or patents .
Industrial Production Methods
Industrial production of BD140 follows standard protocols for the synthesis of boron-dipyrromethene (BODIPY) dyes. This involves multi-step organic synthesis, purification, and quality control to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
BD140 primarily undergoes substitution reactions due to the presence of reactive sites on the indacene framework. It is also sensitive to light and can undergo photochemical reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of BD140 include boron trifluoride etherate, various organic solvents, and protective groups to ensure selective reactions .
Major Products
The major products formed from reactions involving BD140 are typically derivatives of the original compound, modified to enhance its binding affinity or fluorescent properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansylamide: Another fluorescent probe used for binding assays, but it binds to drug binding site 1 on human serum albumin.
Dansylglycine: Similar to dansylamide, it is used for binding assays at drug binding site 2 but has different fluorescent properties.
Uniqueness of BD140
BD140 is unique due to its high specificity for drug binding site 2 on human serum albumin and its strong fluorescent signal, which makes it an excellent tool for detailed pharmacokinetic studies .
Propriétés
IUPAC Name |
2,2-difluoro-6-methyl-4-[(E)-2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRWYKJLFZGBK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC=C(C=C4)OCCC)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-08-4 | |
Record name | BD140 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.